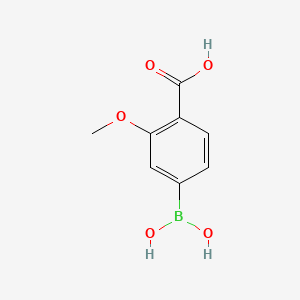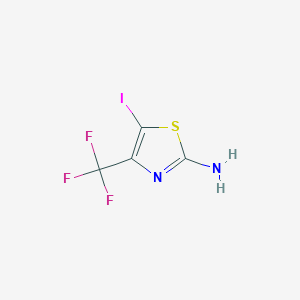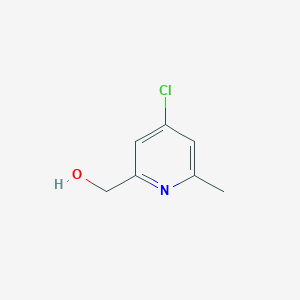
3-Methoxy-4-carboxyphenylboronic acid
Vue d'ensemble
Description
3-Methoxy-4-carboxyphenylboronic acid is an organic compound with the molecular formula C8H9BO5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxy group at the third position and a carboxylic acid group at the fourth position. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 3-Methoxy-4-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This process is key to the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically used under mild and functional group tolerant reaction conditions . Additionally, it should be stored in an inert atmosphere at 2-8°C for optimal stability .
Analyse Biochimique
Biochemical Properties
3-Methoxy-4-carboxyphenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that have active site serine residues. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, including alterations in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, but exceeding this threshold can result in toxic side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered levels of key metabolites such as glucose and ATP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can sequester the compound in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the nucleus can enable this compound to interact with transcription factors and influence gene expression, while localization to the cytoplasm can facilitate interactions with metabolic enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-4-carboxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-methoxy-4-carboxyphenyl halides using boronic acid derivatives under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-carboxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-Methoxy-4-carboxyphenylboronic acid has several applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure but with a methoxycarbonyl group instead of a carboxylic acid group.
3-Methoxyphenylboronic acid: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Carboxyphenylboronic acid: Similar but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Methoxy-4-carboxyphenylboronic acid is unique due to the presence of both methoxy and carboxylic acid groups on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
4-borono-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXJGFTNRPKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630900 | |
| Record name | 4-Borono-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851335-12-1 | |
| Record name | 4-Borono-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)






![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)


![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)


